molecular formula C13H9FN2 B1298765 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine CAS No. 347-12-6

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine

Cat. No. B1298765
CAS RN: 347-12-6
M. Wt: 212.22 g/mol
InChI Key: PNOFVTHZVLYOFR-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenyl)imidazo[1,2-a]pyridine” is a chemical compound with the empirical formula C13H9FN2 and a molecular weight of 212.22 . It is recognized as a valuable heterocyclic scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “2-(4-Fluorophenyl)imidazo[1,2-a]pyridine”, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . An efficient and convenient synthesis of diversely substituted naphtho[1’,2’:4,5]imidazo[1,2-a]pyridine derivatives from the cascade reactions of 2-arylimidazo[1,2-a]pyridines with α-diazo carbonyl compounds via Rh(III)-catalyzed regioselective C(sp2)–H alkylation followed by intramolecular annulation has been reported .


Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)imidazo[1,2-a]pyridine” can be represented by the SMILES string FC1=CC=C(C=C1)C2=CN(C=CC=C3)C3=N2 . The InChI key for this compound is PNOFVTHZVLYOFR-UHFFFAOYSA-N .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including “2-(4-Fluorophenyl)imidazo[1,2-a]pyridine”, can undergo various radical reactions for direct functionalization . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .


Physical And Chemical Properties Analysis

“2-(4-Fluorophenyl)imidazo[1,2-a]pyridine” is a solid at 20°C . It should be stored under inert gas and conditions that avoid air sensitivity . It appears as a white to light yellow to light orange powder or crystal . The melting point ranges from 160.0 to 164.0°C .

Safety and Hazards

“2-(4-Fluorophenyl)imidazo[1,2-a]pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .

Future Directions

Imidazo[1,2-a]pyridines, including “2-(4-Fluorophenyl)imidazo[1,2-a]pyridine”, have a wide range of applications in medicinal chemistry and material science . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Therefore, future research may focus on developing new synthetic strategies and exploring novel applications of these compounds.

properties

IUPAC Name

2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOFVTHZVLYOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352756
Record name 2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644730
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine

CAS RN

347-12-6
Record name 2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine a useful substrate in the Suzuki cross-coupling reaction?

A1: Research indicates that the Suzuki cross-coupling reaction proceeds efficiently on 6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine. [] This suggests that the presence of the 2-(4-fluorophenyl) substituent positively influences the reactivity of the 6-bromo group towards this specific reaction. The electron-withdrawing nature of the fluorine atom in the para position of the phenyl ring could contribute to this enhanced reactivity by influencing the electronic properties of the imidazo[1,2-a]pyridine core.

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